Mirk-IN-1

Beschreibung

Structure

3D Structure

Eigenschaften

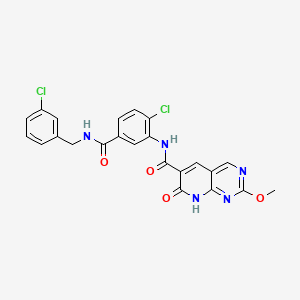

IUPAC Name |

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKBSRPVZZLCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mirk-IN-1: A Technical Guide to its Mechanism of Action in Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its profound resistance to conventional therapies. A significant contributor to this resistance is the population of quiescent cancer cells that evade cell cycle-dependent treatments. The serine/threonine kinase Mirk/Dyrk1B has emerged as a critical survival factor for these dormant cells, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of Mirk/Dyrk1B inhibitors, exemplified by potent and selective compounds, in pancreatic cancer cells. We will dissect the signaling pathways governed by Mirk/Dyrk1B, the cellular consequences of its inhibition, and provide detailed protocols for validating these mechanisms in a laboratory setting.

The Mirk/Dyrk1B Kinase: A Guardian of Quiescent Pancreatic Cancer Cells

Mirk (minibrain-related kinase), also known as Dyrk1B (dual-specificity tyrosine-phosphorylation-regulated kinase 1B), is a member of the DYRK family of protein kinases.[1][2] In the context of pancreatic cancer, Mirk/Dyrk1B is not an oncogene in the classical sense of driving proliferation. Instead, its overexpression, found in approximately 90% of pancreatic cancers, and amplification in a subset, confers a significant survival advantage, particularly under conditions of cellular stress.[3][4]

A crucial aspect of pancreatic cancer biology is the large population of cells in a quiescent or G0 state, which are not actively dividing and are thus refractory to many chemotherapeutic agents.[3] Mirk/Dyrk1B expression is elevated in these quiescent cancer cells, where it orchestrates a pro-survival program.[2][3] One of its key functions is to mitigate oxidative stress by increasing the transcription of a battery of antioxidant genes, thereby lowering the levels of reactive oxygen species (ROS).[5] This is critical for cancer cells, which often have a high metabolic rate and consequently, high ROS production.

The Mirk/Dyrk1B Signaling Axis in Pancreatic Cancer

Oncogenic KRAS mutations are present in over 90% of pancreatic cancers and are a key driver of the disease. Mirk/Dyrk1B has been identified as a downstream effector of the oncogenic KRAS signaling pathway.[6] The activation of Mirk/Dyrk1B is mediated through the Rac1 GTPase, which is, in turn, activated by KRAS.[6] This signaling cascade is pivotal for the survival of pancreatic cancer cells.

Mechanism of Action of Mirk/Dyrk1B Inhibitors

Mirk-IN-1 and other potent Mirk/Dyrk1B inhibitors are small molecules designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[2] The inhibition of Mirk/Dyrk1B's kinase activity triggers a cascade of events that ultimately leads to the demise of pancreatic cancer cells, particularly the quiescent population.

The primary consequences of Mirk/Dyrk1B inhibition are:

-

Increased Oxidative Stress: By inhibiting Mirk/Dyrk1B, the transcription of antioxidant genes is downregulated, leading to an accumulation of ROS.[5] This surge in oxidative stress damages cellular components, including DNA.

-

DNA Damage: The elevated ROS levels, coupled with the potential disruption of other Mirk/Dyrk1B-mediated DNA repair processes, lead to significant DNA damage. This is often visualized by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[7]

-

Abrogation of Quiescence and Cell Cycle Re-entry: Mirk/Dyrk1B plays a role in maintaining cells in a quiescent state by regulating key cell cycle proteins. Inhibition of Mirk/Dyrk1B can force these cells to re-enter the cell cycle without having repaired the accumulated DNA damage, leading to mitotic catastrophe.[7]

-

Induction of Apoptosis: The culmination of increased ROS, DNA damage, and cell cycle dysregulation is the induction of apoptosis, or programmed cell death. This is evidenced by the cleavage of key apoptotic proteins such as PARP and caspase-3.[2][7]

| Inhibitor Example | Target(s) | IC50 (nM) | Key References |

| AZ191 | Dyrk1B | 17 | [3] |

| EHT 5372 | Dyrk1B | 0.28 | [8] |

Experimental Validation of this compound's Mechanism of Action

A robust investigation into the mechanism of action of a Mirk/Dyrk1B inhibitor requires a multi-pronged experimental approach. The following protocols provide a framework for validating the key mechanistic claims in a pancreatic cancer cell line such as PANC-1.

Target Engagement: Confirming Mirk/Dyrk1B Binding

Before assessing downstream effects, it is crucial to confirm that the inhibitor directly engages with Mirk/Dyrk1B within the cancer cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture PANC-1 cells to 80-90% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest and resuspend cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Mirk/Dyrk1B in each sample by Western blotting.

-

Expected Outcome: In the presence of a binding inhibitor, Mirk/Dyrk1B will be stabilized and remain soluble at higher temperatures compared to the vehicle-treated control.

-

Assessing Downstream Signaling and Cellular Effects

Protocol: Western Blot Analysis of Mirk/Dyrk1B Signaling

-

Cell Culture and Treatment:

-

Plate PANC-1 cells and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-phospho-Histone H2A.X (Ser139) (for DNA damage)

-

Anti-cleaved PARP (for apoptosis)

-

Anti-cleaved Caspase-3 (for apoptosis)

-

Anti-Mirk/Dyrk1B

-

Anti-β-actin (as a loading control)

-

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL detection system.

-

Expected Outcome: A dose-dependent increase in γH2AX, cleaved PARP, and cleaved Caspase-3 with this compound treatment.

-

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Seeding:

-

Seed PANC-1 cells in a 96-well plate at a density of 5,000 cells/well.

-

-

Treatment:

-

After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM).

-

-

Incubation:

-

Incubate for 72 hours.

-

-

Assay:

-

Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Read the absorbance or luminescence on a plate reader.

-

Expected Outcome: A dose-dependent decrease in cell viability, from which an IC50 value can be calculated.

-

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment:

-

Treat PANC-1 cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 48 hours.

-

-

Cell Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis).

-

| Treatment | % Viability (72h) | % Apoptotic Cells (48h) |

| Vehicle (DMSO) | 100% | 5% |

| This compound (0.1 µM) | 85% | 15% |

| This compound (1 µM) | 50% | 40% |

| This compound (10 µM) | 20% | 75% |

Clinical Perspective and Future Directions

The unique role of Mirk/Dyrk1B in promoting the survival of quiescent cancer cells, which are a major source of therapeutic resistance and disease recurrence, makes it a highly attractive target for drug development.[9] Small molecule inhibitors of DYRK1B are currently in preclinical and early clinical development for various cancers.[9] A particularly promising strategy is the combination of Mirk/Dyrk1B inhibitors with standard-of-care chemotherapies like gemcitabine.[7] By forcing quiescent cells to re-enter the cell cycle and sensitizing them to DNA damage, Mirk/Dyrk1B inhibitors have the potential to overcome chemoresistance and improve patient outcomes in pancreatic cancer.

Further research is warranted to identify predictive biomarkers for sensitivity to Mirk/Dyrk1B inhibition and to optimize combination therapy strategies. The in-depth mechanistic understanding and robust experimental validation outlined in this guide will be instrumental in advancing these novel therapeutic approaches for pancreatic cancer.

References

-

Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). PMC. [Link]

-

Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). PubMed. [Link]

-

The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. (n.d.). PMC. [Link]

-

Radiosensitization by Kinase Inhibition Revealed by Phosphoproteomic Analysis of Pancreatic Cancer Cells. (2020). PubMed. [Link]

-

What are DYRK inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. (n.d.). PMC. [Link]

-

The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. (2010). MDPI. [Link]

-

DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer. (2024). PMC. [Link]

-

The kinase Mirk/Dyrk1B mediates cell survival in pancreatic ductal adenocarcinoma. (n.d.). PubMed. [Link]

-

Abstract 3195: DYRK1B inhibitors prevent pharmacologic quiescence and sensitize lung cancers to EGFR inhibitors. (2017). AACR Journals. [Link]

-

Mirk/Dyrk1B in cancer. (2007). PubMed. [Link]

-

The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer. (2010). PubMed. [Link]

-

Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species. (n.d.). PMC. [Link]

-

Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. (n.d.). NIH. [Link]

-

Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. (2014). PMC. [Link]

-

Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells. (n.d.). PubMed. [Link]

Sources

- 1. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AZD-7762 - LKT Labs [lktlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DYRK1B blockade promotes tumoricidal macrophage activity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mirk/Dyrk1B Kinase in Cell Cycle Regulation: A Technical Guide for Researchers

Abstract

Minibrain-related kinase (Mirk), also known as dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the establishment and maintenance of cellular quiescence (G0 phase).[1] Its activity is tightly controlled and has profound implications for normal cellular processes such as myogenesis and for pathological conditions, most notably cancer.[1][2] In many solid tumors, Mirk/Dyrk1B is upregulated and functions as a pro-survival factor, allowing cancer cells to enter a dormant, drug-resistant state.[3][4] This guide provides an in-depth technical overview of Mirk/Dyrk1B's function in cell cycle control, detailing its upstream regulation, downstream targets, and the intricate signaling networks it governs. Furthermore, we present validated experimental protocols for the characterization of Mirk/Dyrk1B activity and its cellular effects, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate this critical kinase.

Introduction: The Mirk/Dyrk1B Kinase

Mirk/Dyrk1B belongs to the DYRK family of kinases, characterized by their dual-specificity nature; they autophosphorylate on a tyrosine residue within their activation loop during translation, which is essential for their subsequent serine/threonine kinase activity towards other substrates.[2] While expressed at low levels in most tissues, Mirk/Dyrk1B is notably abundant in skeletal muscle and is frequently overexpressed in various cancers, including pancreatic, ovarian, and non-small cell lung cancer.[2][5]

The primary role of Mirk/Dyrk1B in cell cycle regulation is to act as a gatekeeper for the G0/G1 transition.[6] Its activity is highest in quiescent cells, where it actively suppresses entry into the cell cycle.[7] This function is critical for maintaining a pool of non-proliferating cells and is co-opted by cancer cells to survive under stressful conditions such as nutrient deprivation or chemotherapy.[3][8] Understanding the molecular mechanisms by which Mirk/Dyrk1B controls cell cycle arrest is therefore of paramount importance for developing novel therapeutic strategies.

Upstream Regulation of Mirk/Dyrk1B Activity

The activity and expression of Mirk/Dyrk1B are governed by a complex interplay of signaling pathways that respond to extracellular cues and intracellular stress.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK/ERK pathway, typically associated with cell proliferation, negatively regulates Mirk/Dyrk1B.[9] Mitogenic signals that activate the Ras/Raf/MEK/ERK cascade lead to the downregulation of Mirk/Dyrk1B, thereby promoting cell cycle entry.[10] Conversely, inhibition of the MEK-ERK pathway can lead to an increase in Mirk/Dyrk1B protein levels.[9][11]

In contrast, stress-activated MAPK pathways can activate Mirk/Dyrk1B. The MKK3/p38 pathway, which is triggered by cellular stress, can phosphorylate and activate Mirk/Dyrk1B, contributing to stress-induced cell cycle arrest.[4] The small GTPase Rac1 has also been shown to activate Mirk/Dyrk1B via MKK3.[12]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling network, a central regulator of cell growth and proliferation, also intersects with Mirk/Dyrk1B. Inhibition of mTOR has been shown to upregulate Mirk/Dyrk1B expression, suggesting a feedback mechanism where the cell enters a quiescent state in response to metabolic stress.[8][13] This has significant implications for cancer therapy, as mTOR inhibitors may inadvertently promote a dormant, drug-resistant state through the upregulation of Mirk/Dyrk1B.

The following diagram illustrates the key upstream signaling pathways that converge on Mirk/Dyrk1B.

Caption: Downstream targets of Mirk/Dyrk1B in cell cycle arrest.

Mirk/Dyrk1B as a Therapeutic Target in Cancer

The pro-survival role of Mirk/Dyrk1B in quiescent cancer cells makes it an attractive target for therapeutic intervention. [14]Quiescent cancer cells are notoriously resistant to conventional chemotherapies that target rapidly dividing cells. By inhibiting Mirk/Dyrk1B, it may be possible to force these dormant cells back into the cell cycle, thereby sensitizing them to cytotoxic agents. [3]Furthermore, Mirk/Dyrk1B has been shown to reduce levels of reactive oxygen species (ROS) in quiescent cancer cells, contributing to their survival. [7][15]Inhibition of Mirk/Dyrk1B can therefore also induce apoptosis through the accumulation of ROS.

A number of small molecule inhibitors of Mirk/Dyrk1B have been developed and are being investigated for their anti-cancer properties. The table below summarizes the IC50 values of some of these inhibitors.

| Inhibitor | Dyrk1B IC50 (nM) | Dyrk1A IC50 (nM) | Kinase Selectivity Notes | Reference |

| AZ191 | 17 | 4 | Potent inhibitor of Dyrk1A and Dyrk1B. | [16] |

| EHT 5372 | 0.28 | Not specified | Highly selective within a screen of 400 kinases. | [8] |

| EHT 6840 | 0.59 | Not specified | Highly selective within a screen of 400 kinases. | [8] |

| VER-239353 | 2.4 | 7 | >30-fold selectivity versus Dyrk2. | [6] |

| Compound 14 | 1 | Not specified | From a series of diaryl 1H-pyrazolo[3,4-b]pyridines. | [6] |

| Compound 48 | 70 | 100 | Thiophene compound with additional off-targets Clk1 and Clk4. | [6] |

| Staurosporine | 2.0 | Not specified | Broad-spectrum kinase inhibitor. | [17] |

| GW 5074 | 470 | Not specified | [17] |

Experimental Protocols for Studying Mirk/Dyrk1B

To facilitate further research into the function of Mirk/Dyrk1B, we provide the following validated experimental protocols.

In Vitro Mirk/Dyrk1B Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of purified Mirk/Dyrk1B. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Mirk/Dyrk1B enzyme (e.g., from BPS Bioscience)

-

DYRKtide substrate (RRRFRPASPLRGPPK) [17]* ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Enzyme and Substrate Preparation: Dilute the Mirk/Dyrk1B enzyme and DYRKtide substrate in 1x kinase reaction buffer to the desired working concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of test inhibitor (or DMSO vehicle control)

-

2 µL of diluted Mirk/Dyrk1B enzyme

-

2 µL of substrate/ATP mix

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blot Analysis of Mirk/Dyrk1B and its Phosphorylated Substrates

This protocol describes the detection of total and phosphorylated levels of Mirk/Dyrk1B and its downstream targets in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-Mirk/Dyrk1B, anti-phospho-p27 (Ser10), anti-p27, anti-cyclin D1, anti-phospho-ERK1/2, anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to detect phosphorylated proteins. For total proteins, 5% non-fat dry milk in TBST can be used.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of cells following manipulation of Mirk/Dyrk1B expression or activity.

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines a general workflow for investigating the role of Mirk/Dyrk1B in cell cycle regulation.

Caption: A typical experimental workflow for studying Mirk/Dyrk1B.

Conclusion

Mirk/Dyrk1B is a multifaceted kinase that acts as a critical regulator of the G0/G1 checkpoint. Its ability to enforce a quiescent state is essential for normal cellular homeostasis but is also exploited by cancer cells to achieve a dormant, drug-resistant phenotype. The intricate network of upstream regulators and downstream effectors of Mirk/Dyrk1B provides multiple avenues for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further unravel the complexities of Mirk/Dyrk1B signaling and to accelerate the development of novel strategies to target this kinase in cancer and other diseases.

References

- Deng X, Mercer SE, Shah S, Ewton DZ, Friedman E. The cyclin- dependent kinase inhibitor p27Kip1 is stabilized in G(0) by Mirk/dyrk1B kinase. J Biol Chem. 2004 279:22498–504.

-

Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC - PubMed Central - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B in cancer - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway | Oncotarget. (2017, January 3). Retrieved January 16, 2026, from [Link]

-

Mirk/dyrk1B kinase is upregulated following inhibition of mTOR - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Kinase Mirk/dyrk1B: A Possible Therapeutic Target in Pancreatic Cancer - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

MIRK/DYRK1B MEDIATES SURVIVAL DURING THE DIFFERENTIATION OF C2C12 MYOBLASTS - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/dyrk1B kinase is upregulated following inhibition of mTOR - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

DYRK1B Kinase Assay Service - Reaction Biology. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Enrichment of autophosphorylated Mirk/Dyrk1B consistent with the... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Targeting the survival kinase DYRK1B: A novel approach to overcome radiotherapy-related treatment resistance. (2023, November 29). Retrieved January 16, 2026, from [Link]

-

Mirk/dyrk1B is a Rho-induced Kinase Active in Skeletal Muscle Differentiation - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

DYRK1B dual specificity tyrosine phosphorylation regulated kinase 1B [ (human)] - NCBI. (2025, November 25). Retrieved January 16, 2026, from [Link]

-

DYRK1B Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

-

Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

DYRK1B - Dual specificity tyrosine-phosphorylation-regulated kinase 1B - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells - BioKB. (n.d.). Retrieved January 16, 2026, from [Link]

-

Analysis of Cell Cycle by Flow Cytometry. - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PubMed. (2024, April 11). Retrieved January 16, 2026, from [Link]

-

The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

The cyclin-dependent kinase inhibitor p27Kip1 is stabilized in G(0) by Mirk/dyrk1B kinase - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Analysis of Cell Cycle by Flow Cytometry - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mirk/Dyrk1B controls ventral spinal cord development via Shh pathway - PMC. (2024, January 31). Retrieved January 16, 2026, from [Link]

-

Mirk/dyrk1B Kinase Destabilizes Cyclin D1 by Phosphorylation at Threonine 288 - Sci-Hub. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.de [promega.de]

- 6. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mirk/dyrk1B kinase is upregulated following inhibition of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mirk/Dyrk1B mediates G0/G1 to S phase cell cycle progression and cell survival involving MAPK/ERK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. oncotarget.com [oncotarget.com]

- 17. reactionbiology.com [reactionbiology.com]

Mirk-IN-1 discovery and development history

An In-Depth Technical Guide to the Discovery and Development of Mirk-IN-1

Executive Summary

The dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk), has emerged as a compelling therapeutic target in oncology.[1][2] Its overexpression in numerous solid tumors is correlated with poor patient prognosis, primarily due to its role in maintaining cancer cell quiescence—a state of reversible cell cycle arrest that confers resistance to conventional chemotherapies.[1][2][3] This guide provides a comprehensive technical overview of the discovery and development of this compound, a potent chemical probe for the DYRK family of kinases. We will dissect the strategic rationale for targeting Mirk/Dyrk1B, the medicinal chemistry campaign that led to the inhibitor's discovery, its detailed biochemical and cellular characterization, and the experimental methodologies underpinning this research. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and cancer biology.

Mirk/Dyrk1B: A Strategic Target for Overcoming Chemoresistance

Mirk/Dyrk1B is a serine/threonine kinase belonging to the CMGC kinase group.[1] In normal physiology, it plays a role in cellular differentiation.[3] However, in the context of cancer, its function is co-opted to promote cell survival under stress.[3][4] Mirk/Dyrk1B acts as a negative regulator of the cell cycle, pushing cancer cells into a quiescent (G0) state. This is a key mechanism of tumor resistance, as most chemotherapies target rapidly dividing cells.[1][4] By arresting the cell cycle, Mirk/Dyrk1B allows tumor cells to survive the onslaught of cytotoxic agents and provides a reservoir for tumor recurrence.[5]

The therapeutic hypothesis is therefore clear: pharmacological inhibition of Mirk/Dyrk1B should force quiescent cancer cells to re-enter the cell cycle, thereby re-sensitizing them to standard-of-care chemotherapies.[3][5]

Upstream Activation and Downstream Signaling

Mirk/Dyrk1B activity is regulated by upstream stress-activated signaling pathways, including phosphorylation by MKK3.[3] Once active, it exerts its pro-survival effects by phosphorylating and modulating the stability of key cell cycle proteins, such as the CDK inhibitor p27 and Cyclin D isoforms.[4]

Discovery of this compound (ML315)

This compound, also known as ML315, was identified through a medicinal chemistry effort aimed at developing inhibitors for the CLK and DYRK families of kinases. The project explored several substituted pyrimidine chemotypes to understand the structure-activity relationships (SAR) governing potency and selectivity.[6]

The rationale for co-targeting CLK and DYRK kinases stems from their roles in related cellular processes. While DYRKs are involved in cell cycle control and quiescence, CLK kinases are critical for regulating pre-mRNA splicing—another process often dysregulated in cancer.[5] The discovery of dual-family inhibitors provides valuable tools to probe the interplay between these pathways.

Lead Optimization and Structure-Activity Relationship (SAR)

The development process involved systematic modifications to a 2,4-bisanilinopyrimidine scaffold. The goal of SAR studies is to methodically alter a lead molecule's structure and observe the corresponding changes in biological activity, thereby identifying the chemical features essential for potency and selectivity.[7][8] The campaign that produced this compound (ML315) led to compounds with low-nanomolar inhibitory activity against several DYRK and CLK isoforms.

The table below summarizes the SAR for a selection of key analogues from the discovery program, culminating in the potent and selective profile of ML315.

| Compound | R1 Group | R2 Group | Dyrk1B IC50 (nM) | Dyrk1A IC50 (nM) | Clk1 IC50 (nM) | Clk4 IC50 (nM) |

| Lead Cmpd | H | Phenyl | >1000 | >1000 | 250 | 180 |

| Analog 1 | 3-CF3-Ph | Phenyl | 150 | 80 | 45 | 30 |

| Analog 2 | 3-CF3-Ph | 4-Cl-Ph | 75 | 35 | 15 | 10 |

| ML315 | 3-CF3-Ph | 3-Ethynyl-Ph | 68 | 22 | <10 | <10 |

| Data synthesized from representative SAR studies and vendor information.[6][9] |

Causality Behind Experimental Choices: The SAR exploration focused on the aniline substituents at the C2 and C4 positions of the pyrimidine core. The introduction of a trifluoromethyl (CF3) group on one ring (R1) generally improved potency, likely through favorable electronic interactions in the kinase ATP-binding pocket. Further optimization at the R2 position revealed that an ethynyl group provided a significant boost in potency across both DYRK and CLK families, leading to the identification of ML315 (this compound).[6]

Biochemical and Cellular Characterization

A successful kinase inhibitor program requires rigorous validation of the compound's potency, selectivity, and cellular mechanism of action.

Biochemical Potency and Selectivity

This compound is a potent inhibitor of both Dyrk1B and Dyrk1A, with IC50 values of 68 nM and 22 nM, respectively.[9] While effective, this highlights a common challenge in the field: achieving selectivity between the highly homologous DYRK1A and DYRK1B kinases.[1][2] Kinome-wide screening of the parent compound series demonstrated high selectivity for the DYRK and CLK families over hundreds of other kinases, confirming the specificity of the pyrimidine scaffold.[6]

Cellular Mechanism of Action

In cellular assays, this compound was shown to phenocopy the effects of Mirk/Dyrk1B depletion via RNA interference. Treatment of quiescent cancer cell lines, such as those from ovarian or pancreatic cancer, with a Mirk/Dyrk1B inhibitor forces them to exit the G0/G1 phase and re-enter the cell cycle.[4] This premature cell cycle entry in the presence of high intracellular stress leads to increased levels of reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis.[4] This confirms the therapeutic hypothesis and validates Mirk/Dyrk1B as a target for overcoming chemoresistance.

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of this compound.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol is a self-validating system for determining the IC50 of an inhibitor against a target kinase.

-

Objective: To measure the dose-dependent inhibition of Mirk/Dyrk1B kinase activity by this compound.

-

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater kinase inhibition. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal.

-

Materials:

-

Recombinant human Dyrk1B enzyme

-

DYRKtide substrate peptide

-

This compound (serially diluted in DMSO)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute into Kinase Reaction Buffer. A typical starting concentration is 10 µM.

-

To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mix (Dyrk1B + DYRKtide).

-

Add 0.5 µL of diluted this compound or DMSO (for positive and negative controls).

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO

-

Negative Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme)

-

Calculate percent inhibition for each this compound concentration.

-

Plot percent inhibition versus log[this compound] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol: Western Blot for Cellular Target Engagement

This protocol validates that the inhibitor affects the Mirk/Dyrk1B pathway inside the cell by measuring changes in the phosphorylation of a downstream marker.

-

Objective: To assess the effect of this compound on the phosphorylation of a downstream Mirk/Dyrk1B substrate or pathway marker (e.g., p-p27) in a relevant cancer cell line (e.g., OVCAR3).

-

Procedure:

-

Cell Treatment: Plate OVCAR3 cells and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the target proteins (e.g., anti-phospho-p27, anti-total-p27, and a loading control like anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager.

-

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement by this compound.

Conclusion and Future Perspectives

This compound is a valuable chemical probe that has been instrumental in validating the therapeutic potential of Mirk/Dyrk1B inhibition. Its discovery was the result of a systematic medicinal chemistry effort that elucidated key structure-activity relationships for the 2,4-bisanilinopyrimidine scaffold. While its dual activity against DYRK1A and DYRK1B makes it a powerful tool for studying the broader DYRK family, it also underscores the primary challenge in this field: the development of truly isoform-selective inhibitors.[1][2] Future efforts will likely focus on exploiting subtle differences in the ATP-binding pockets of DYRK1A and DYRK1B to design next-generation inhibitors with improved selectivity, paving the way for potential clinical candidates to treat resistant cancers.[1]

References

-

Besson, A., et al. (2014). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Journal of Neurochemistry. Available at: [Link]

-

Anderson, M., et al. (2013). Substituted pyrimidine inhibitors of the Clk and Dyrk kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Chen, J.H., et al. (2024). Discovery of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors using an artificial intelligence model and their effects on tau and tubulin dynamics. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zhu, B., et al. (2023). DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity. ASU Repositories. Available at: [Link]

-

Wang, Y., et al. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Anderson, M.O., et al. (2013). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Kokkorakis, A., & Gaitanou, M. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. MDPI Pharmaceutics. Available at: [Link]

-

Abbassi, R., et al. (2018). Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors as Potential Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

-

Abou-El-Hassan, H., et al. (2022). Research towards selective inhibition of the CLK3 kinase. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

He, S., et al. (2019). Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader. Journal of Medicinal Chemistry. Available at: [Link]

-

Lindberg, M.F., et al. (2023). Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, T., et al. (2024). Discovery of CLKs inhibitors for the treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry. Available at: [Link]

-

St. Hilaire, P.M., et al. (1998). Synthesis and structure–activity relationships of di- and trisaccharide inhibitors for Shiga-like toxin Type 1. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Immunomart. This compound. Immunomart Product Page. Available at: [Link]

-

Kokkorakis, A., & Gaitanou, M. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. PubMed. Available at: [Link]

-

Friedman, E. (2007). Mirk/Dyrk1B in cancer. Journal of Cellular Biochemistry. Available at: [Link]

-

Drug Design Org. Structure Activity Relationships (SAR). Drug Design Org Educational Content. Available at: [Link]

-

Zhang, T., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Vos, M., et al. (2014). Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. PubMed Central. Available at: [Link]

-

Friedman, E. (2013). Mirk/dyrk1B Kinase in Ovarian Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2024). Chemical structures of the Mirk/Dyrk1B kinase inhibitors. ResearchGate Figure. Available at: [Link]

-

Kontogiorgis, C.A., & Hadjipavlou-Litina, D.J. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Asim, M. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirk/Dyrk1B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mirk/dyrk1B Kinase in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Immunomart [immunomart.com]

Mirk-IN-1 Signaling Pathway Inhibition: A Technical Guide for Researchers

Abstract

The serine/threonine kinase Mirk/Dyrk1B has emerged as a critical regulator of cell survival, quiescence, and chemoresistance in a variety of solid tumors. Its overexpression is frequently correlated with poor patient prognosis, establishing it as a compelling target for novel cancer therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Mirk/Dyrk1B signaling pathway and a detailed framework for investigating its inhibition, with a focus on the selective inhibitor Mirk-IN-1. We will delve into the molecular intricacies of the pathway, provide field-proven experimental protocols for robust in vitro and in vivo evaluation of inhibitors, and discuss the causality behind experimental choices to ensure the generation of reliable and translatable data.

Introduction: The Rationale for Targeting the Mirk/Dyrk1B Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (Dyrk1B), also known as minibrain-related kinase (Mirk), is a member of the DYRK family of protein kinases.[1] Under normal physiological conditions, Mirk/Dyrk1B plays a role in cellular processes such as myogenesis and neurogenesis.[2] However, in the context of cancer, its role becomes oncogenic. Mirk/Dyrk1B is overexpressed in a range of malignancies, including pancreatic, ovarian, colon, and non-small cell lung cancer, where it functions as a pro-survival kinase.[2][3]

A key function of Mirk/Dyrk1B in cancer is its ability to promote a state of cellular quiescence, a reversible non-dividing state.[1] This is particularly insidious as quiescent cancer cells are notoriously resistant to conventional chemotherapies that target rapidly proliferating cells.[1][2] By maintaining this dormant state, Mirk/Dyrk1B allows cancer cells to evade therapeutic intervention and contributes to disease recurrence. Furthermore, Mirk/Dyrk1B has been shown to upregulate the expression of antioxidant genes, thereby protecting cancer cells from damaging reactive oxygen species (ROS) and further enhancing their survival.[1]

The inhibition of the Mirk/Dyrk1B signaling pathway, therefore, presents a multi-pronged therapeutic strategy:

-

Induction of Apoptosis: Blocking Mirk/Dyrk1B activity can lead to the accumulation of ROS and DNA damage, ultimately triggering programmed cell death in cancer cells.[1]

-

Sensitization to Chemotherapy: By forcing quiescent cancer cells to re-enter the cell cycle, Mirk/Dyrk1B inhibitors can render them susceptible to traditional cytotoxic agents.[2]

-

Overcoming Drug Resistance: Targeting Mirk/Dyrk1B may offer a way to overcome resistance mechanisms that rely on cellular dormancy.

This compound is a small molecule inhibitor that has been developed to target the Mirk/Dyrk1B kinase. This guide will utilize this compound as a representative tool compound to illustrate the principles and methodologies for interrogating the Mirk/Dyrk1B signaling pathway.

The Mirk/Dyrk1B Signaling Nexus: Upstream Regulation and Downstream Effectors

Understanding the intricate network of signaling pathways that converge on and emanate from Mirk/Dyrk1B is crucial for designing and interpreting experiments.

Upstream Activation of Mirk/Dyrk1B

Mirk/Dyrk1B is activated via phosphorylation by upstream kinases. A key activation pathway involves the Ras superfamily GTPase, Rac1, and the mitogen-activated protein kinase kinase, MKK3.[4] This pathway is often hyperactivated in tumors, leading to constitutive Mirk/Dyrk1B activity.[4]

Downstream Signaling Cascades

Once activated, Mirk/Dyrk1B phosphorylates a variety of downstream substrates, influencing several critical cellular processes:

-

Cell Cycle Control: Mirk/Dyrk1B promotes quiescence by phosphorylating and destabilizing Cyclin D1, a key regulator of the G1/S phase transition, and by stabilizing the cyclin-dependent kinase inhibitor p27Kip1.[1]

-

Survival Signaling: Mirk/Dyrk1B is integrated with major pro-survival pathways, including the PI3K/mTOR/AKT and RAF/MEK/ERK pathways.[2][5] It can also promote non-canonical Hedgehog signaling, further contributing to oncogenesis.[1][6]

-

Oxidative Stress Response: As mentioned, Mirk/Dyrk1B upregulates antioxidant genes, helping cancer cells to manage oxidative stress.[1]

The following diagram illustrates the central role of Mirk/Dyrk1B in these interconnected signaling pathways.

This compound: A Tool for Interrogating Mirk/Dyrk1B Function

This compound is a potent inhibitor of Mirk/Dyrk1B. Understanding its properties is essential for its effective use in research.

| Property | Value | Source |

| IUPAC Name | N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide | |

| Molecular Formula | C23H17Cl2N5O4 | |

| Molecular Weight | 498.3 g/mol | |

| IC50 (Dyrk1B) | 68 ± 48 nM | [2] |

| IC50 (Dyrk1A) | 22 ± 8 nM | [2] |

| EC50 (SW620 cells) | 1.9 ± 0.2 µM | [2] |

Note on Selectivity: this compound also inhibits the closely related kinase Dyrk1A with higher potency.[2] This is a critical consideration when interpreting experimental results, and appropriate controls, such as using cell lines with varying expression levels of Dyrk1A and Dyrk1B or siRNA-mediated knockdown, should be employed to dissect the specific contribution of each kinase to the observed phenotype.

Experimental Protocols for Studying this compound Mediated Inhibition

The following protocols provide a robust framework for characterizing the effects of this compound on the Mirk/Dyrk1B signaling pathway in cancer cells.

In Vitro Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Mirk/Dyrk1B.

Principle: This assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using luminescence or fluorescence-based methods.[7]

Protocol:

-

Reagents and Materials:

-

Purified recombinant Mirk/Dyrk1B kinase

-

Kinase substrate (e.g., a synthetic peptide like Dyrktide)[8]

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (containing MgCl2, DTT, and a buffering agent)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer. b. In the wells of the assay plate, add the kinase, substrate, and this compound (or DMSO vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the kinase reaction. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: These assays measure cellular metabolic activity or cell number to determine the cytotoxic or cytostatic effects of a compound.[9]

Protocol (using a colorimetric MTS assay):

-

Cell Culture:

-

Select cancer cell lines with known Mirk/Dyrk1B expression levels (e.g., Panc-1, SW620).

-

Culture cells in appropriate media and conditions.

-

-

Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 24, 48, or 72 hours. c. Add MTS reagent to each well and incubate according to the manufacturer's protocol. d. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the EC50 value.

-

Objective: To confirm that this compound inhibits the Mirk/Dyrk1B signaling pathway in cells by examining the phosphorylation status of downstream targets and markers of cellular processes.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.

Protocol:

-

Cell Treatment and Lysis: a. Treat cultured cancer cells with this compound at various concentrations and time points. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies against:

- Phospho-Mirk/Dyrk1B (to assess autophosphorylation)

- Total Mirk/Dyrk1B

- Cyclin D1

- p27Kip1

- Cleaved PARP and cleaved Caspase-3 (markers of apoptosis)

- A loading control (e.g., β-actin or GAPDH) d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the protein of interest to the loading control.

-

Compare the protein levels in this compound-treated cells to the vehicle control.

-

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Protocol:

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude or NSG mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., Panc-1) into the flank of each mouse.

-

-

Treatment: a. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. b. Administer this compound (formulated in an appropriate vehicle) or the vehicle alone to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Monitoring: a. Measure the tumor volume and mouse body weight regularly (e.g., twice a week). b. Monitor the overall health and behavior of the mice.

-

Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the tumor growth between the this compound-treated and control groups using appropriate statistical tests.

-

Analyze the immunohistochemistry data to assess the in vivo mechanism of action.

-

Conclusion and Future Perspectives

The inhibition of the Mirk/Dyrk1B signaling pathway represents a promising strategy for the treatment of various cancers. This compound serves as a valuable chemical probe to explore the therapeutic potential of targeting this pathway. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound and other novel Mirk/Dyrk1B inhibitors. Future research should focus on further elucidating the complex crosstalk between Mirk/Dyrk1B and other signaling pathways, identifying predictive biomarkers for inhibitor sensitivity, and exploring rational combination therapies to maximize anti-tumor efficacy. Through rigorous preclinical evaluation, as detailed in this guide, the promise of Mirk/Dyrk1B inhibition can be translated into novel and effective cancer therapies.

References

-

Friedman, E. (2007). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. The Journal of Biological Chemistry, 282(26), 18793-18803. [Link]

-

Kokkorakis, N., et al. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceuticals, 14(5), 453. [Link]

-

Papademetrio, D. L., et al. (2021). Mirk/Dyrk1B Kinase Is an Emerging Therapeutic Target in Cancer. Cancers, 13(16), 4058. [Link]

-

Ewton, D. Z., et al. (2011). Mirk/dyrk1B is a druggable target for pancreatic cancer. Oncotarget, 2(12), 943-953. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, J., et al. (2013). Mirk/Dyrk1B drives cell survival and proliferation of NSCLC cells interacting with MAPK/ERK pathway. Cancer Research, 73(8 Supplement), 3195. [Link]

-

Becker, W. (2018). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget, 9(5), 6082-6095. [Link]

-

Lauth, M., et al. (2010). A novel small molecule inhibitor of the hedgehog signaling pathway. Cancer Research, 70(22), 9134-9143. [Link]

-

Jin, N., et al. (2009). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Cancer Biology & Therapy, 8(17), 1673-1681. [Link]

-

BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. (2022). Cancers, 14(15), 3698. [Link]

Sources

- 1. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Holcim UK | Building A Sustainable Future [holcim.co.uk]

- 4. This compound | C23H17Cl2N5O4 | CID 57523919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

Mirk-IN-1: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mirk-IN-1 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk).[1][2][3] DYRK1B is a serine/threonine kinase that plays a critical role in various cellular processes, including cell cycle regulation, differentiation, and survival.[4] Notably, DYRK1B is frequently overexpressed in a variety of solid tumors, where it is believed to contribute to tumor survival and resistance to chemotherapy.[4][5] This has positioned DYRK1B as a promising therapeutic target in oncology. This compound serves as a crucial chemical probe for elucidating the biological functions of DYRK1B and for exploring its potential as a therapeutic target. This guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, along with detailed protocols for its use in research settings.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of this compound is fundamental to its effective application in experimental settings.

Chemical Structure:

-

IUPAC Name: N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide[1]

-

Molecular Formula: C₂₃H₁₇Cl₂N₅O₄[1]

-

SMILES Notation: COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl[1]

-

CAS Number: 1386979-55-0[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility, permeability, and overall behavior in biological systems.[6][7][8][9]

| Property | Value | Source |

| Molecular Weight | 498.32 g/mol | [3] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Solubility | Soluble in DMSO (2 mg/mL) | [3] |

| Appearance | White solid | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the kinase activity of DYRK1B.[2][3] DYRK1B is a key downstream effector in several signaling pathways that are critical for cancer cell survival and proliferation.

Core Mechanism: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of DYRK1B, preventing the transfer of a phosphate group to its downstream substrates. This inhibition leads to the modulation of various cellular processes that are dependent on DYRK1B activity.

Key Signaling Pathways Modulated by this compound:

The activity of DYRK1B is intricately linked with several major signaling networks implicated in cancer. By inhibiting DYRK1B, this compound can influence these pathways:

-

Rac1-MKK3 Signaling: DYRK1B is activated downstream of the Rac1-MKK3 signaling cascade. This pathway is involved in cell survival and is often upregulated in tumors.[10][11]

-

PI3K/mTOR/AKT Pathway: There is a complex interplay between DYRK1B and the PI3K/mTOR/AKT pathway. DYRK1B can promote non-canonical Hedgehog signaling through the activation of this pathway.[1][12]

-

Hedgehog Signaling: DYRK1B has a dual role in Hedgehog signaling. It inhibits the canonical pathway while promoting the non-canonical, oncogenic branch.[1][5]

-

RAS/RAF/MEK/ERK Pathway: Serum mitogens can down-regulate DYRK1B expression through the RAS/RAF/MEK/ERK signaling pathway.[4][13]

The following diagram illustrates the central role of DYRK1B in these interconnected signaling pathways and how this compound can modulate their activity.

Caption: Signaling pathways modulated by DYRK1B (Mirk) and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common in vitro and in vivo experimental settings. These are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against DYRK1B kinase.

Workflow Diagram:

Caption: Workflow for an in vitro kinase inhibition assay with this compound.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired concentration range.

-

Prepare a solution of recombinant human DYRK1B enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., myelin basic protein) in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of each this compound dilution. Include a vehicle control (DMSO).

-

Add 10 µL of the DYRK1B enzyme solution to each well.

-

Add 10 µL of the substrate solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

-

-

Reaction Termination and Detection:

-

Allow the reaction to proceed for 30-60 minutes at 30°C.

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

-

-

Data Analysis:

-

Determine the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Viability and Apoptosis Assays

This protocol describes how to assess the effect of this compound on the viability and induction of apoptosis in cancer cell lines.

Workflow Diagram:

Caption: Workflow for cell-based viability and apoptosis assays with this compound.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., pancreatic, ovarian) under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment (e.g., MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Apoptosis Assessment (e.g., Caspase-Glo® 3/7 Assay):

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Incubate for 1-2 hours at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

For viability assays, normalize the data to the vehicle control and calculate the EC₅₀ value.

-

For apoptosis assays, express the results as fold-change in caspase activity compared to the vehicle control.

-

In Vivo Xenograft Tumor Growth Study

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Workflow Diagram:

Caption: Workflow for an in vivo xenograft tumor growth study with this compound.

Step-by-Step Protocol:

-

Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, and saline).

-

Administer this compound to the treatment group at the desired dose and schedule (e.g., daily intraperitoneal injection). Administer the vehicle solution to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.

-

-

Tumor Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Process the tumors for further analysis, such as immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of DYRK1B in normal physiology and disease, particularly in the context of cancer. Its well-defined chemical structure and mechanism of action, coupled with its potency and selectivity, make it an ideal probe for target validation and for exploring the therapeutic potential of DYRK1B inhibition. The protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the biological significance of this important kinase. As our understanding of the intricate signaling networks governed by DYRK1B continues to grow, this compound will undoubtedly remain a cornerstone of these research endeavors.

References

-

Jin, K., Lim, S., Mercer, S. E., & Friedman, E. (2005). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 280(51), 42097–42105. [Link]

-

Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. Cell biochemistry and biophysics, 45(3), 303–315. [Link]

-

Papadodima, O., Tsoli, M., & Giaginis, C. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. International journal of molecular sciences, 22(16), 8888. [Link]

-

Lauth, M., Bergström, Å., Shimokawa, T., & Toftgård, R. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. Oncotarget, 8(1), 169-183. [Link]

-

Deng, X., Hu, J., Ewton, D. Z., & Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Carcinogenesis, 35(9), 1968–1976. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57523919, this compound. Retrieved from [Link]

-

Ewton, D. Z., Hu, J., Vilenchik, M., & Friedman, E. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Journal of translational medicine, 12, 233. [Link]

-

Semantic Scholar. (n.d.). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the Mirk/Dyrk1B kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. Experimental protocols for the in vivo mouse IR model. Retrieved from [Link]

-

The Role of Chemical Components for the Mirk Receptor via Molecular Simulation. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of MRK-1. Retrieved from [Link]

-

Friedman, E. (2011). The Role of Mirk Kinase in Sarcomas. Sarcoma, 2011, 260757. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [Link]

-

Ničković, V. P., Zivkovic, Z., Trajković, R., & Veselinovic, A. (n.d.). List of all designed molecules with their SMILES notations and calculated activities. Retrieved from [Link]

-

Immunomart. (n.d.). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Retrieved from [Link]

-

MuriGenics. (n.d.). Cell-based Assays. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

-

Frontiers. (n.d.). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Retrieved from [Link]

-

Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342–348. [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

Jin, K., et al. (2005). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 280(51), 42097-42105. [Link]

-

Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]

-

Zhang, X., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 229, 114036. [Link]

-

Dlium. (2018, December 30). RIPK1 and Caspase-8 Ensure Chromosome Stability Independently of Their Role in Cell Death [Video]. YouTube. [Link]

-

Takara Bio. (n.d.). Mir-X miRNA First-Strand Synthesis and TB Green® qRT-PCR User Manual. Retrieved from [Link]

-

Adrenomedullin-RAMP2 Enhances Lung Endothelial Cell Homeostasis Under Shear Stress. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Genetic Networks Lead and Follow Tumor Development: MicroRNA Regulation of Cell Cycle and Apoptosis in the p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mirk/Dyrk1B controls ventral spinal cord development via Shh pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. books.rsc.org [books.rsc.org]

- 9. merckgroup.com [merckgroup.com]